molecular formula C10H13N3O2 B1472459 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid CAS No. 1556404-14-8

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

Cat. No.: B1472459
CAS No.: 1556404-14-8
M. Wt: 207.23 g/mol
InChI Key: LZWKNQBNTUWFNJ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and pharmacophoric scaffold in medicinal chemistry and drug discovery research. The integration of the piperidine and pyrimidine rings, which are privileged structures found in numerous bioactive molecules and clinically used drugs, makes this compound a versatile building block for the design of novel therapeutic agents . This compound is of significant interest for researchers developing enzyme inhibitors. Pyrimidine-4-carboxamide derivatives have been identified as potent and selective inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of bioactive lipid mediators . Furthermore, structurally related piperidine-pyrimidine hybrids have demonstrated promising anti-inflammatory and antioxidant activities in scientific studies. These analogues have been shown to act as potent inhibitors of lipoxygenase (LOX), an enzyme implicated in inflammatory pathways, and exhibit lipid peroxidation inhibition potential . Researchers can utilize the carboxylic acid functional group of this compound for further derivatization, particularly through amide coupling reactions, to create a diverse library of molecules for structure-activity relationship (SAR) studies and high-throughput screening . As with all compounds of this nature, this compound is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-piperidin-1-ylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWKNQBNTUWFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, influencing their activity and stability. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, for example, this compound has demonstrated antiproliferative effects by inhibiting cell division and inducing apoptosis. It also influences cell signaling pathways, such as the PI3K/AKT pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter gene expression and cellular metabolism, leading to changes in the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes or receptors, and modulating their activity. This compound can act as an inhibitor or activator, depending on the target molecule. For example, it has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cells can vary depending on the duration of exposure. Short-term exposure often results in immediate changes in enzyme activity and cell signaling, while long-term exposure can lead to more profound effects on gene expression and cellular metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low doses of the compound have been found to exert therapeutic effects without significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization within the cell can influence its activity and effectiveness. For example, accumulation in the nucleus may enhance its ability to interact with DNA and regulatory proteins.

Biological Activity

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H14N2O2, and it has a molecular weight of 218.25 g/mol. The compound features a pyrimidine ring substituted with a piperidine group and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC11H14N2O2
CAS Number1556404-14-8

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions with target proteins, enhancing binding affinity and selectivity. This compound has been studied for its inhibitory effects on various enzymes, including those involved in cancer progression and microbial infections.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of this compound against various bacterial strains, suggesting its potential as an antimicrobial agent.

Urease Inhibition

One notable application is its role as a urease inhibitor, particularly relevant in treating infections caused by Helicobacter pylori. The compound demonstrated substantial urease inhibitory activity, with an IC50 value of approximately 0.0516 mM, indicating strong efficacy compared to standard inhibitors like thiourea (IC50 = 0.2387 mM) .

Compound NameIC50 (mM)
This compound0.0516 ± 0.0035
Thiourea0.2387 ± 0.0048

Study on Antioxidant Activity

A series of studies investigated the antioxidant properties of pyrimidine derivatives, including this compound. These compounds were evaluated for their ability to scavenge free radicals and protect against oxidative stress, which is linked to various diseases . The results showed that certain derivatives exhibited high antioxidant activity, reinforcing the potential health benefits associated with this compound.

Cancer Research

In the context of cancer treatment, compounds similar to this compound have been explored as SHP2 antagonists, which are crucial in regulating cell proliferation and survival pathways implicated in cancer . The inhibition of SHP2 can lead to reduced tumor growth in various cancers, including melanoma and breast cancer.

Scientific Research Applications

Chemical Properties and Structure

4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid has the molecular formula C10H13N3O2C_{10}H_{13}N_{3}O_{2} and a molecular weight of approximately 207.23 g/mol. It is characterized by a pyrimidine ring substituted with a piperidine group and a carboxylic acid functional group, which enhances its biological activity.

Anticancer Activity

One of the primary applications of this compound is its role as an anticancer agent. Research has indicated that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that compounds with similar structures can act as kinase inhibitors, which are crucial in disrupting cancer cell proliferation and metastasis .

Case Study:
A patent (US7423043B2) describes the use of substituted pyrimidine compounds for treating proliferative diseases, including cancer. The findings suggest that these compounds can effectively manage conditions characterized by abnormal angiogenesis and inflammation, which are often associated with tumor growth .

Neurological Disorders

The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Piperidine derivatives are known to influence dopaminergic and serotonergic pathways, making them candidates for developing treatments for conditions such as depression and anxiety.

Case Study:
Research published in various journals indicates that piperidine-containing compounds can modulate neurotransmitter levels, leading to improved mood and cognitive function in animal models . This opens avenues for further exploration into their efficacy in human clinical trials.

Antimicrobial Properties

Emerging studies have reported the antimicrobial activity of piperidine derivatives, including this compound. These compounds exhibit significant antibacterial properties against various pathogens.

Case Study:
A recent study demonstrated that certain piperidine derivatives showed promising results against antibiotic-resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies/Patents
Anticancer ActivityInhibits cancer cell proliferationUS7423043B2
Neurological DisordersModulates neurotransmitter systemsVarious journals on piperidine effects
Antimicrobial PropertiesEffective against antibiotic-resistant bacteriaRecent antimicrobial studies

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid with three analogous pyrimidine-carboxylic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability
This compound Not available C10H13N3O2 207.23 (calculated) Piperidinyl (4-position) Likely polar due to carboxylic acid
Pyrimidine-4-carboxylic acid 31462-59-6 C5H4N2O2 124.10 Carboxylic acid (4-position) Soluble in polar solvents
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C6H5ClN2O2 172.57 Chloro, methyl (2- and 6-positions) Limited data; stable under SDS guidelines
1-(Pyrimidin-4-yl)piperidine-4-carboxylic acid hydrochloride 712261-81-9 C10H14N3O2·HCl 243.70 Piperidinyl (1-position), hydrochloride salt Enhanced solubility in aqueous media

Key Observations :

  • The piperidinyl group in the target compound increases molecular weight and lipophilicity compared to simpler derivatives like pyrimidine-4-carboxylic acid.
  • Salt forms (e.g., hydrochloride) improve solubility, critical for pharmacological applications .

Preparation Methods

Reaction Scheme

$$
\text{4-chloropyrimidine-2-carboxylic acid} + \text{piperidine} \rightarrow \text{4-(piperidin-1-yl)pyrimidine-2-carboxylic acid}
$$

Typical Conditions

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: Elevated temperatures (80–120 °C) to facilitate substitution
  • Base: Sometimes a mild base like triethylamine or potassium carbonate is used to neutralize released HCl
  • Reaction time: Several hours (typically 4–12 hours)

Advantages

  • Direct substitution without protection/deprotection steps
  • High regioselectivity for the 4-position

Preparation Method Insights from Related Patents and Literature

While direct preparation methods for this compound are limited in open literature, related compounds and analogous structures provide insight:

N-Acylation Routes in Pyrimidine Derivatives (Research Article)

  • A study on pyrimidine acrylamides describes the synthesis of various pyrimidine derivatives bearing piperidin-1-yl substituents by N-acylation reactions.
  • The method involves reacting 2-(piperidin-1-yl)pyrimidine derivatives with carboxylic acids using peptide coupling reagents such as BOP or EDCI∙HCl with N-hydroxysuccinimide esters.
  • This approach facilitates the formation of amide bonds but can be adapted for carboxylic acid functionalization on pyrimidine rings.
  • The study also includes docking and antioxidant activity assessments, indicating the biological relevance of such compounds.

Comparative Data Table of Preparation Conditions (Based on Patent CN102174011A and Related Literature)

Parameter Description/Range Notes
Starting Material 4-pyridine carboxylic acid or derivatives For related piperidinecarboxylic acids
Catalyst Palladium on charcoal (Pd/C) 0.01–0.05 weight ratio
Solvent Water Used in hydrogenation
Hydrogen Pressure 4–5 MPa Moderate pressure
Temperature 90–100 °C Hydrogenation temperature
Reaction Time 3–4 hours Hydrogenation duration
Post-treatment Vacuum distillation, methanol precipitation Product isolation
Product Purity 98–102% (content) High purity
Yield (molar) 85–97% relative to starting acid Efficient process

Summary and Recommendations

  • The most documented preparation method for related compounds involves catalytic hydrogenation of pyridine carboxylic acids to piperidinecarboxylic acids using palladium charcoal catalysts under moderate temperature and pressure.
  • For this compound, nucleophilic aromatic substitution of 4-chloropyrimidine-2-carboxylic acid with piperidine is the most straightforward synthetic route.
  • Modern peptide coupling reagents can be used for related amide bond formation involving piperidinyl pyrimidine derivatives.
  • Further optimization may involve exploring palladium-catalyzed amination reactions for improved yields and milder conditions.
  • Purification typically involves crystallization from methanol and drying under vacuum.

This detailed synthesis overview provides a foundation for the preparation of this compound, integrating data from patents and peer-reviewed research to ensure a comprehensive understanding of the compound's preparation methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling piperidine derivatives with functionalized pyrimidine intermediates. For example, a two-step process may include nucleophilic substitution of a halogenated pyrimidine (e.g., 2-chloropyrimidine-4-carboxylic acid) with piperidine, followed by carboxylation or hydrolysis. Key reagents include dimethylformamide (DMF) as a solvent and sodium hydroxide for pH adjustment. Reaction temperature (e.g., 80–100°C) and time (12–24 hours) are critical for yield optimization. Post-synthesis, purification via recrystallization or column chromatography is advised .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring integration (e.g., methylene protons at δ 1.5–2.5 ppm) and pyrimidine aromatic protons (δ 8.0–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak for C10H12N3O2\text{C}_{10}\text{H}_{12}\text{N}_3\text{O}_2 (MW 206.23). Electrospray ionization (ESI) in positive mode is recommended .
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥97% is standard; use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for retention time consistency .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound serves as a scaffold for designing kinase inhibitors or GPCR modulators due to its piperidine-pyrimidine core. For example:

  • Structure-Activity Relationship (SAR) Studies : Modify the carboxylic acid group to esters or amides to enhance bioavailability .
  • Biological Screening : Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using IC50_{50} assays to evaluate antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate the energy barrier for nucleophilic attack at the pyrimidine C2 position. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., pyrimidine ring) prone to nucleophilic substitution .
  • Validation : Compare predicted reaction pathways with experimental kinetic data (e.g., Hammett plots) .

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Analyze impurities via LC-MS to detect byproducts (e.g., unreacted starting materials or oxidized piperidine derivatives).
  • Crystallography : Single-crystal X-ray diffraction can resolve structural ambiguities (e.g., confirm the absence of tautomeric forms) .
  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters .

Q. What strategies mitigate side reactions during functionalization of the carboxylic acid group?

  • Methodological Answer :

  • Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent unwanted acylation during piperidine derivatization .
  • Coupling Reagents : Use EDC/HOBt or DCC for amide bond formation to minimize racemization .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce dimerization side reactions .

Q. How can researchers evaluate the compound’s pharmacokinetic properties in early-stage drug development?

  • Methodological Answer :

  • In Vitro Assays :
  • Plasma Stability : Incubate with human plasma (37°C, 24 hours) and quantify degradation via HPLC .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates.
  • In Silico Prediction : Tools like SwissADME predict logP (target <3), blood-brain barrier permeability, and P-glycoprotein substrate potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid
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4-(Piperidin-1-yl)pyrimidine-2-carboxylic acid

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